Dehydroandrographolide

Übersicht

Beschreibung

Dehydroandrographolide is a diterpene compound known for its anti-inflammatory, antiviral, and anticancer activities.

Wirkmechanismus

Dehydroandrographolide (DA) is a diterpene compound found in the herbaceous plant Andrographis paniculata, widely used in Asia for treating various diseases . This article provides a comprehensive overview of the mechanism of action of this compound.

Target of Action

This compound primarily targets several proteins and enzymes involved in inflammation and liver protection. It significantly activates nuclear-related factor 2, glutamate-cysteine ligase, glutamate-cysteine ligase modifier, heme oxygenase-1, and NAD(P)H quinone dehydrogenase 1 proteins . These targets play crucial roles in the body’s response to oxidative stress and inflammation.

Mode of Action

This compound interacts with its targets to modulate various biological processes. It promotes the phosphorylation of acetyl-CoA carboxylase, and 5′ adenosine monophosphate–activated protein kinase (α and β), while inhibiting the phosphorylation of phosphoinositide 3-kinase, serine/threonine kinase, and mammalian target of rapamycin . These interactions result in the modulation of inflammation and energy metabolism.

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the regulation of the NF-κB, JAK/STAT, and T cell receptor signaling pathways . These pathways are crucial for immune response, inflammation, and cell survival. By modulating these pathways, this compound can exert its anti-inflammatory, antiviral, and anticancer activities .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in healthy Chinese volunteers. It was found that this compound has nonlinear pharmacokinetic characteristics. To guarantee the effective concentration, multiple small doses are recommended in clinical regimens .

Result of Action

The action of this compound results in several molecular and cellular effects. It has been shown to attenuate the damage caused by acetaminophen-induced acute liver failure in mice through a decreased level of serum aspartate aminotransferase and glutamic-pyruvic transaminase . In addition, it increases the levels of glutathione and significantly increases serum superoxide dismutase .

Biochemische Analyse

Biochemical Properties

DA interacts with various enzymes, proteins, and other biomolecules. It has been found to show significant negative binding affinities with different anti-inflammatory target enzymes such as 3PGH, 4COX, and 6COX . This suggests that Dehydroandrographolide plays a role in biochemical reactions by interacting with these enzymes.

Cellular Effects

This compound has been found to exert effects on various types of cells and cellular processes. It can inhibit human lung cancer cells, colon cancer cells, osteosarcoma cells, and other tumor cells . It also has the ability to reduce bacterial virulence and inhibit virus-induced cell apoptosis . These effects suggest that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to show significant negative binding affinities with different anti-inflammatory target enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been found that this compound is rapidly cleared, with a mean Tmax of 0.94–1.0 h and a t1/2 of approximately 1.51–1.89 h . This suggests that the product’s stability and degradation, as well as any long-term effects on cellular function, can be observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, at doses of 80, 160, and 320 mg, the mean Cmax were 4.82, 12.85, and 26.90 mg/L, respectively . This indicates that the effects of this compound can be observed at different dosages, and there may be threshold effects as well as toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. A total of 35 metabolites were identified in rat urine, bile, plasma, and feces samples after this compound was orally administered . The major metabolic pathways for this compound were hydroxylation, hydration, sulfonation, sulfate conjugation, and glucuronidation .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Dehydroandrographolid kann durch verschiedene chemische Reaktionen synthetisiert werden, an denen das Vorläufermolekül Andrographolid beteiligt ist. Eine gängige Methode beinhaltet die Oxidation von Andrographolid unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter kontrollierten Bedingungen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Dehydroandrographolid beinhaltet typischerweise die Extraktion von Andrographolid aus Andrographis paniculata, gefolgt von seiner chemischen Modifikation. Der Extraktionsprozess verwendet oft Lösungsmittel wie Ethanol oder Methanol, und die anschließenden chemischen Reaktionen werden in großtechnischen Reaktoren durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dehydroandrographolid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umsetzung von Hydroxylgruppen zu Carbonylgruppen.

Reduktion: Reduktion von Carbonylgruppen zu Hydroxylgruppen.

Substitution: Austausch von funktionellen Gruppen durch andere Substituenten.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Chromtrioxid.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Halogenierungsmittel wie Thionylchlorid, Nukleophile wie Amine.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Dehydroandrographolid mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

Dehydroandrographolid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendung als Ausgangsmaterial zur Synthese anderer bioaktiver Verbindungen.

Biologie: Untersuchung seiner Auswirkungen auf zelluläre Prozesse und Signalwege.

Medizin: Untersuchung seiner potenziellen therapeutischen Wirkungen bei der Behandlung von Entzündungskrankheiten, Virusinfektionen und Krebs.

Industrie: Verwendung bei der Entwicklung von Arzneimitteln und Nahrungsergänzungsmitteln

5. Wirkmechanismus

Dehydroandrographolid übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege aus:

Entzündungshemmend: Hemmt die Produktion von proinflammatorischen Zytokinen und Enzymen wie TNF-α und COX-2.

Antiviral: Interferiert mit dem Eintritt, der Replikation und der Proteinsynthese von Viren.

Krebshemmend: Induziert Apoptose und hemmt die Zellproliferation durch Modulation von Signalwegen wie NF-κB und MAPK

Vergleich Mit ähnlichen Verbindungen

Dehydroandrographolid wird oft mit anderen Diterpenoidlactonen verglichen, die in Andrographis paniculata gefunden werden, wie z. B.:

Andrographolid: Bekannt für seine starke entzündungshemmende und immunmodulatorische Wirkung.

14-Deoxy-11,12-Didehydroandrographolid: Zeigt immunostimulierende und antiinfektiöse Eigenschaften.

Neoandrographolid: Besitzt entzündungshemmende und leberschützende Aktivitäten.

Im Vergleich zu diesen Verbindungen zeichnet sich Dehydroandrographolid durch seine einzigartige Kombination aus entzündungshemmender, antiviraler und krebshemmender Aktivität aus, was es zu einer vielseitigen Verbindung für verschiedene therapeutische Anwendungen macht.

Eigenschaften

IUPAC Name |

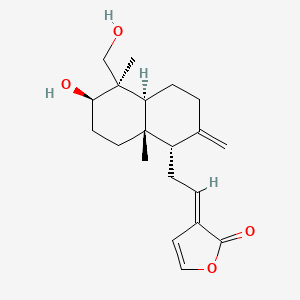

(3E)-3-[2-[(1S,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5,9,11,15-17,21-22H,1,4,6-8,10,12H2,2-3H3/b14-5+/t15-,16-,17+,19-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIRVUDGRKEWBV-CZUXAOBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@@H]2C/C=C/3\C=COC3=O)(C)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314463 | |

| Record name | Dehydroandrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134418-28-3 | |

| Record name | Dehydroandrographolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134418-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14,15-Anhydroandrographolide, (1S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134418283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroandrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14,15-ANHYDROANDROGRAPHOLIDE, (1S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/010E4IV714 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)